molecular formula C12H13NO5 B1375998 3-(((Benzyloxy)carbonyl)amino)oxetane-3-carboxylic acid CAS No. 1379811-81-0

3-(((Benzyloxy)carbonyl)amino)oxetane-3-carboxylic acid

Cat. No.: B1375998
CAS No.: 1379811-81-0
M. Wt: 251.23 g/mol
InChI Key: SDACJLQSZZYSTE-UHFFFAOYSA-N
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Description

3-(((Benzyloxy)carbonyl)amino)oxetane-3-carboxylic acid is a chemical compound with the molecular formula C12H13NO5 It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a benzyloxycarbonyl (Cbz) protecting group attached to the amino group

Scientific Research Applications

3-(((Benzyloxy)carbonyl)amino)oxetane-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential as a biochemical probe or inhibitor in enzymatic reactions.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((Benzyloxy)carbonyl)amino)oxetane-3-carboxylic acid typically involves the following steps:

    Formation of the Oxetane Ring: The oxetane ring can be synthesized through the cyclization of appropriate precursors under specific conditions. For example, the reaction of an epoxide with a nucleophile in the presence of a base can lead to the formation of the oxetane ring.

    Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl (Cbz) group is introduced to protect the amino group. This can be achieved by reacting the amino precursor with benzyl chloroformate in the presence of a base such as triethylamine.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide or other carboxylating agents.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often utilize continuous flow reactors and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(((Benzyloxy)carbonyl)amino)oxetane-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group or the oxetane ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxetane derivatives.

Mechanism of Action

The mechanism of action of 3-(((Benzyloxy)carbonyl)amino)oxetane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can be selectively removed under mild conditions, revealing the free amino group, which can then participate in various biochemical reactions. The oxetane ring’s strained structure makes it reactive towards nucleophiles, facilitating ring-opening reactions that can lead to the formation of new compounds.

Comparison with Similar Compounds

Similar Compounds

  • 3-(((Benzyloxy)carbonyl)amino)propanoic acid
  • 3-(((Benzyloxy)carbonyl)amino)butanoic acid
  • 3-(((Benzyloxy)carbonyl)amino)pentanoic acid

Uniqueness

3-(((Benzyloxy)carbonyl)amino)oxetane-3-carboxylic acid is unique due to the presence of the oxetane ring, which imparts distinct reactivity and stability compared to its linear counterparts. The strained four-membered ring structure of oxetane makes it a valuable intermediate in organic synthesis, offering pathways to novel compounds that are not easily accessible through other routes.

Properties

IUPAC Name

3-(phenylmethoxycarbonylamino)oxetane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5/c14-10(15)12(7-17-8-12)13-11(16)18-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDACJLQSZZYSTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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